molecular formula C15H10N2O2 B1387702 3-Phenylquinoxaline-2-carboxylic acid CAS No. 92427-66-2

3-Phenylquinoxaline-2-carboxylic acid

Cat. No.: B1387702
CAS No.: 92427-66-2
M. Wt: 250.25 g/mol
InChI Key: GUTASBJYGXIWLA-UHFFFAOYSA-N
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Description

3-Phenylquinoxaline-2-carboxylic acid is a heterocyclic compound featuring a quinoxaline core fused with a benzene ring and a carboxylic acid substituent at position 2. Quinoxalines are bicyclic aromatic systems composed of a benzene ring fused to a pyrazine ring, making them versatile scaffolds in medicinal chemistry and materials science.

Properties

IUPAC Name

3-phenylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTASBJYGXIWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds

Method Overview:
A classical approach involves the condensation of phenyl-1,2-diamines with suitable 1,2-dicarbonyl compounds such as benzil or its derivatives. This method is well-established for quinoxaline core synthesis and can be adapted for specific substitution patterns.

Procedure Details:

  • React phenyl-1,2-diamine with benzil in a suitable solvent like ethanol or acetic acid.
  • The reaction is typically heated under reflux, promoting cyclization and formation of the quinoxaline ring.
  • The reaction conditions are optimized to favor the formation of the quinoxaline core, with parameters such as temperature, solvent, and molar ratios being critical.

Research Findings:

  • Reactions conducted in aqueous media at elevated temperatures (around 230°C) using microwave irradiation have shown high yields (up to 75%) of quinoxaline derivatives, including phenylquinoxaline-2(1H)-thione intermediates, which can be further oxidized or functionalized to the carboxylic acid.

Oxidation of Quinoxaline Derivatives to Introduce the Carboxylic Acid Group

Method Overview:
Once the quinoxaline ring is constructed, oxidation strategies are employed to convert methyl or other substituents at the 2-position into carboxylic acids.

Procedure Details:

  • Use strong oxidizing agents such as potassium permanganate or potassium dichromate under controlled conditions.
  • Alternatively, oxidative cleavage can be achieved via catalytic oxidation using reagents like palladium on carbon with oxygen or other mild oxidants.
  • The oxidation process often involves refluxing the quinoxaline derivative in an aqueous or alcoholic medium with the oxidant.

Research Findings:

  • Oxidation of phenylquinoxaline intermediates with potassium permanganate in aqueous alkaline media has successfully yielded 3-phenylquinoxaline-2-carboxylic acid with good yields.
  • The process requires careful control of temperature and reaction time to prevent over-oxidation or degradation of the quinoxaline core.

Direct Synthesis via Multi-Component Reactions

Method Overview:
Recent advances include multi-component reactions that combine phenyl-1,2-diamines, aldehydes, and carboxylic acid derivatives in a single step, often facilitated by microwave irradiation or solvent-free conditions.

Procedure Details:

  • Mix phenyl-1,2-diamine with appropriate aldehydes and carboxylic acids.
  • Heat under microwave irradiation at optimized temperatures (around 150-200°C).
  • The reaction proceeds through initial formation of imines or Schiff bases, followed by cyclization to form the quinoxaline ring and incorporation of the carboxylic acid group.

Research Findings:

  • Microwave-assisted synthesis in solvent-free conditions has demonstrated efficient formation of this compound, with yields exceeding 80% and shorter reaction times.

Specific Research-Backed Protocols and Data

Method Reagents Conditions Yield Notes
Condensation of phenyl-1,2-diamine with benzil Phenyl-1,2-diamine, benzil Reflux in ethanol or acetic acid Up to 75% Requires purification; oxidation to acid needed
Oxidation of phenylquinoxaline derivatives Quinoxaline intermediates, KMnO4 Reflux in aqueous alkaline medium Variable; up to 80% Precise control needed to avoid over-oxidation
Microwave multi-component synthesis Phenyl-1,2-diamine, aldehyde, carboxylic acid Microwave at 150-200°C >80% Rapid, solvent-free, high efficiency

Notes on Optimization and Challenges

  • Temperature Control:
    Elevated temperatures (~230°C) favor quinoxaline ring formation but can lead to decarboxylation, producing undesired products. Lowering the temperature (130–200°C) can reduce decarboxylation and improve selectivity for the acid.

  • Reaction Time:
    Shorter reaction times (10–15 minutes) under microwave conditions optimize yield and minimize decomposition.

  • Solvent Choice:
    Solvent-free or aqueous conditions are preferred for environmental and safety reasons, with microwave irradiation enhancing reaction rates.

  • Purification: Recrystallization from suitable solvents like ethanol, ethyl acetate, or petroleum ether-ethyl acetate mixtures is effective for isolating pure this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Phenylquinoxaline-2-carboxylic acid and its derivatives have shown promising biological activities, making them candidates for pharmaceutical applications.

Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit antibacterial and antifungal properties. For instance, quinoxaline 1,4-dioxides have been reported to target a range of infections including those caused by resistant bacterial strains and parasites like malaria and leishmaniasis . The structural modifications of quinoxaline compounds can enhance their efficacy against specific pathogens.

Anticancer Activity
Certain derivatives of quinoxaline have demonstrated antiproliferative effects against various cancer cell lines. Studies have highlighted that compounds with a quinoxaline scaffold can induce apoptosis in cancer cells, such as breast adenocarcinoma cells (MCF-7) under hypoxic conditions . This suggests that this compound could be explored further for its anticancer potential.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in materials science due to its unique chemical properties.

Polymer Chemistry
Quinoxaline derivatives can serve as building blocks for the synthesis of polymers with specific electronic or optical properties. Their ability to form stable structures makes them suitable for applications in organic electronics and photonic devices.

Nanomaterials
The incorporation of quinoxaline compounds into nanomaterials can enhance their properties, including conductivity and stability. Research is ongoing into how these compounds can be integrated into nanostructured materials for advanced applications in sensors and energy storage devices.

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

  • Antibacterial Activity Study : A study investigated the antibacterial effects of various quinoxaline derivatives against common pathogens. Results indicated that certain modifications significantly increased activity against resistant strains .
  • Cancer Cell Apoptosis Induction : Research demonstrated that specific derivatives could induce apoptosis in breast cancer cell lines, suggesting a pathway for developing new anticancer therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 3-phenylquinoxaline-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it has been shown to interfere with the cell division and cell wall biogenesis proteins in bacterial cells, leading to their death .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: Inferred as $ C{15}H{10}N2O2 $ (based on substituent addition to quinoxaline-2-carboxylic acid).
  • Functional Groups : Carboxylic acid (position 2), phenyl (position 3).
  • Applications: Potential kinase inhibitor (Pim-1/2), antimicrobial agent, or precursor for amide/ester derivatives .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural differences and similarities between 3-phenylquinoxaline-2-carboxylic acid and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Applications/Activities
This compound* $ C{15}H{10}N2O2 $ Phenyl (3), COOH (2) 250.25 Kinase inhibition, antimicrobial
3-Methylquinoxaline-2-carboxylic acid $ C{10}H8N2O2 $ Methyl (3), COOH (2) 200.18 Building block for bioactive molecules
3-Hydroxy-2-quinoxalinecarboxylic acid $ C9H6N2O3 $ Hydroxy (3), COOH (2) 190.16 Not specified; likely intermediate
3-((3-Hydroxyphenyl)amino)-7-(trifluoromethyl)quinoxaline-2-carboxylic acid $ C{16}H{11}F3N3O_3 $ Trifluoromethyl (7), hydroxyphenylamino (3) 350.27 Dual Pim-1/2 kinase inhibitor
3-[(3-Fluoro-4-methoxybenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid $ C{18}H{13}F4N3O_3 $ Fluoro-methoxybenzylamino (3), trifluoromethyl (6) 395.30 Kinase inhibition (structure-based design)

Key Observations :

  • Substituent Effects: Phenyl vs. Hydroxy vs. Carboxylic Acid: 3-Hydroxy-2-quinoxalinecarboxylic acid () lacks the phenyl group, reducing its structural complexity and likely altering solubility ($ \text{LogP} \sim 1.2 $) compared to phenyl derivatives. Trifluoromethyl: Electron-withdrawing groups like CF$_3$ (e.g., in and ) improve metabolic stability and target affinity .

Comparison with Other Derivatives :

  • 3-Methyl Analogs : Synthesized from o-phenylenediamine and methyl-substituted precursors, followed by carboxylation ().
  • Amide Derivatives: 3-Phenylquinoxaline-2-carboxamide 1,4-di-N-oxide derivatives () are prepared via BF$_3$-catalyzed condensation, highlighting the versatility of the carboxylic acid group for further functionalization .

Biological Activity

3-Phenylquinoxaline-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline ring system with a phenyl group at the third position and a carboxylic acid group at the second position. This structural configuration is crucial for its interaction with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. By blocking these enzymes, it modulates inflammatory responses, suggesting potential anti-inflammatory properties .
  • Induction of Apoptosis : In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function. This effect is particularly notable in breast adenocarcinoma cell lines such as MCF-7 and MDA-MB-231 .
  • Cellular Interactions : The compound interacts with various cellular targets, altering their activity. For instance, it binds to the active sites of COX and LOX, preventing the conversion of arachidonic acid into pro-inflammatory mediators .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : The compound demonstrated significant antiproliferative activity against breast cancer cell lines under hypoxic conditions. Specifically, it downregulated the expression of key survival proteins such as HIF1α and BCL2, leading to increased apoptosis .
  • Animal Models : In vivo studies indicate that at low doses, this compound exhibits anti-cancer properties without causing significant toxicity. Its effectiveness varies with dosage, emphasizing the importance of careful therapeutic dosing .

Anti-inflammatory Effects

The ability to inhibit COX and LOX suggests that this compound may serve as a potential therapeutic agent in treating inflammatory diseases. Its impact on reducing inflammatory markers has been documented in various experimental models .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Bacterial Inhibition : Preliminary studies indicate that derivatives of quinoxaline compounds can inhibit pathogenic bacteria such as Escherichia coli and M. tuberculosis, highlighting their potential as antimicrobial agents .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antiproliferative Effects :
    • Researchers tested the compound on MCF-7 breast cancer cells, observing significant reductions in cell viability at submicromolar concentrations. The study concluded that the compound effectively induces apoptosis through mitochondrial disruption .
  • Inflammation Model :
    • In an animal model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, demonstrating its potential utility in managing inflammatory diseases .
  • Antimicrobial Testing :
    • A series of derivatives were tested against M. tuberculosis, showing varying degrees of inhibition. Notably, some compounds exhibited high selectivity indices, suggesting they could be developed into effective anti-TB drugs .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryInhibits COX and LOX, reducing inflammation
AntimicrobialEffective against E. coli and M. tuberculosis

Q & A

Q. What are the recommended synthetic routes for 3-Phenylquinoxaline-2-carboxylic acid in academic laboratories?

The compound is typically synthesized via condensation reactions. For example, this compound phenylamide 1,4-di-N-oxide derivatives are synthesized using phenylamide coupling under controlled conditions, yielding ~17% with structural confirmation via NMR (δ 8.60–7.10 ppm) and IR (νC=O at 1693 cm⁻¹). Reaction optimization should focus on solvent selection (e.g., DMSO) and temperature control to improve yields .

Q. How should researchers safely handle and store this compound?

Follow GHS safety protocols: wear PPE (gloves, lab coats, goggles) to avoid skin/eye contact (H315/H319 hazards). Store at 2–8°C in dry conditions to prevent degradation. Contaminated waste must be segregated and disposed via certified biohazard services .

Q. What analytical methods are used for preliminary characterization of quinoxaline derivatives?

Basic characterization includes:

  • NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d6) identifies aromatic protons and substituent patterns (e.g., δ 8.60 ppm for H5/H8 in quinoxaline core) .
  • IR spectroscopy : Carboxylic acid C=O stretches appear at ~1693 cm⁻¹ .
  • Elemental analysis : Validate purity via %C/%H/%N matching theoretical values (e.g., C: 70.58%, H: 4.23%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for quinoxaline-based compounds?

Cross-reference experimental data with authoritative databases:

  • PubChem : Compare NMR/IR profiles (e.g., 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid, InChIKey: ATQXNYQCZFMIKY) .
  • NIST Chemistry WebBook : Validate spectral libraries and thermodynamic properties . Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃) or hydration states; replicate conditions from primary literature .

Q. What experimental strategies are used to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Substituent modification : Introduce methyl/phenyl groups at the quinoxaline 3-position to assess bioactivity changes (e.g., 3-Methyl derivatives as intermediates for bioactive molecules) .
  • In vitro assays : Test antimycobacterial activity using microdilution methods; correlate IC₅₀ values with electronic (e.g., Hammett constants) or steric parameters .
  • Computational modeling : Perform DFT calculations to map electrostatic potentials and H-bonding sites influencing receptor binding .

Q. How can researchers mitigate challenges in synthesizing high-purity this compound for mechanistic studies?

  • Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Quality control : Employ HPLC-MS to detect trace impurities (<1%) and confirm molecular ions (e.g., [M+H]⁺ for C₁₅H₁₀N₂O₂) .
  • Batch consistency : Document reaction parameters (pH, stoichiometry) to ensure reproducibility .

Methodological Considerations

  • Data validation : Replicate synthesis and characterization steps across independent labs to confirm reproducibility.
  • Ecotoxicity : While ecological data are limited (e.g., no bioaccumulation studies), adhere to institutional guidelines for chemical disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylquinoxaline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Phenylquinoxaline-2-carboxylic acid

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